Scientific Field: Medicinal Chemistry
Application Summary: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties.
Methods of Application: Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Results or Outcomes: Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Scientific Field: Agricultural Chemistry
Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were tested for their fungicidal activity.
Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were evaluated .
Results or Outcomes: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Scientific Field: Pharmaceutical Chemistry
Application Summary: N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . These compounds have shown promising fungicidal activities and can be further developed for better efficacy .
Methods of Application: The structures of these compounds were identified through 1H NMR, 13C NMR and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were evaluated .
Results or Outcomes: The bioassay results demonstrated that some of these compounds displayed excellent efficacies which were superior to those of the commercial fungicides flumorph and mancozeb . These derivatives are significant lead compounds that can be used for further structural optimization .
Application Summary: A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized . This compound was investigated for its potential antioxidant and antimicrobial properties .
Methods of Application: The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . It was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Results or Outcomes: The compound exhibited moderate antioxidant activity . The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains, and it also demonstrated significant activity against yeasts .
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a small molecule compound with the molecular formula and a molecular weight of 365.85 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases. Its structure consists of a benzenesulfonamide core, which is substituted with a chloro group and a thiophen-2-ylpyrazin-2-ylmethyl moiety, contributing to its unique chemical properties and biological activity.
Common reagents in these reactions include palladium catalysts for coupling, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The specific products depend on the reagents and reaction conditions employed.
Research indicates that 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibits significant biological activity as an inhibitor in pathways associated with autoimmune and inflammatory responses. Its mechanism likely involves the inhibition of specific enzymes or signaling pathways that contribute to inflammation, thereby modulating immune responses.
The synthesis of this compound typically involves:
Industrial synthesis methods may optimize these steps for larger scale production, potentially incorporating more efficient catalysts and solvents .
The applications of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide include:
Studies on the interactions of this compound with biological targets have shown promise in understanding its mechanism of action. It appears to inhibit key enzymes involved in inflammatory pathways, suggesting potential as a therapeutic agent in managing autoimmune disorders. Further research is necessary to elucidate the full spectrum of its biological interactions and efficacy.
When comparing 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide with similar compounds, several noteworthy examples include:
The uniqueness of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups that contribute to its selective inhibition properties and potential therapeutic applications against inflammation-related diseases.